3-(Methylthio)propane-1-sulfonyl chloride

概要

説明

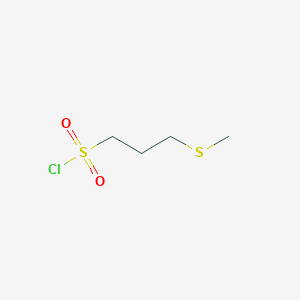

3-(Methylthio)propane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C4H9ClO2S2. This compound is characterized by the presence of a sulfonyl chloride group attached to a propane chain with a methylthio substituent. It is used in various chemical reactions and has applications in organic synthesis and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylthio)propane-1-sulfonyl chloride typically involves the reaction of 3-(Methylthio)propanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction can be represented as follows:

CH3SCH2CH2CH2OH+ClSO2OH→CH3SCH2CH2CH2SO2Cl+H2O

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:

Reaction: Mixing 3-(Methylthio)propanol with chlorosulfonic acid in a reactor.

Separation: Removing by-products and unreacted starting materials.

Purification: Purifying the product through distillation or recrystallization.

化学反応の分析

Types of Reactions: 3-(Methylthio)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to form 3-(Methylthio)propane-1-sulfonic acid.

Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2).

Major Products:

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfones: Formed by oxidation.

科学的研究の応用

3-(Methylthio)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive molecules.

Material Science: Utilized in the preparation of functional materials with specific properties.

Industrial Chemistry: Applied in the production of specialty chemicals and reagents.

作用機序

The mechanism of action of 3-(Methylthio)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used. For example, in the formation of sulfonamides, the sulfonyl chloride reacts with an amine to form a sulfonamide bond.

類似化合物との比較

3-(Methylthio)propanol: A precursor in the synthesis of 3-(Methylthio)propane-1-sulfonyl chloride.

3-(Methylthio)propane-1-sulfonic acid: A reduction product of this compound.

3-(Methylthio)propane-1-sulfonamide: A product formed by the reaction with amines.

Uniqueness: this compound is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various derivatives and functional materials.

生物活性

3-(Methylthio)propane-1-sulfonyl chloride is a sulfonyl chloride compound with potential applications in various fields, including medicinal chemistry and biochemistry. The biological activity of this compound has been investigated, revealing its interactions with biological systems and potential therapeutic applications.

- IUPAC Name : this compound

- CAS Number : 1050514-23-2

- Molecular Formula : C4H9ClO2S2

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. This property makes it a candidate for further development as an antimicrobial agent.

Anticancer Potential

In addition to its antimicrobial properties, studies have suggested that this compound may possess anticancer activity. Preliminary investigations have shown that it can induce apoptosis in cancer cell lines, thereby reducing cell viability. The mechanisms behind this effect are believed to involve the modulation of specific signaling pathways related to cell survival and proliferation.

The mechanism of action for this compound is not fully elucidated, but it is hypothesized to involve:

- Enzyme Inhibition : The sulfonyl chloride group can interact with nucleophilic sites on enzymes, potentially inhibiting their activity.

- Cell Signaling Modulation : The compound may influence pathways involved in cell division and survival, particularly in cancer cells.

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the effectiveness of this compound against common bacterial pathogens.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was observed against E. coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent.

-

Investigation of Anticancer Effects :

- Objective : To assess the cytotoxic effects of the compound on human cancer cell lines.

- Methodology : MTT assay was used to determine cell viability post-treatment.

- Results : The compound exhibited dose-dependent cytotoxicity in breast cancer cell lines, indicating its potential as a chemotherapeutic agent.

Data Table

| Property | Value |

|---|---|

| Molecular Weight | 202.7 g/mol |

| Solubility | Soluble in organic solvents |

| Antimicrobial Activity | Effective against E. coli, S. aureus |

| Anticancer Activity | Induces apoptosis in cancer cells |

特性

IUPAC Name |

3-methylsulfanylpropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO2S2/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRHAYAJTSBQJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。